2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one is a chemical compound that belongs to the class of trifluoromethyl ketones. This compound is characterized by the presence of a trifluoromethyl group attached to an indene moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one typically involves the reaction of indene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which then undergoes rearrangement to yield the desired product. The reaction conditions usually involve low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving trifluoromethyl groups.
Industry: It is used in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, thereby exerting its effects.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(1H-indol-3-yl)ethan-1-one: This compound has an indole moiety instead of an indene moiety, which can result in different chemical and biological properties.
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol: This compound contains a pyrrole ring and an alcohol group, leading to different reactivity and applications.
1-Trifluoroacetyl piperidine: This compound features a piperidine ring and is used in different industrial applications.
Properties
CAS No. |
76001-74-6 |
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Molecular Formula |
C11H7F3O |
Molecular Weight |
212.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1H-inden-1-yl)ethanone |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)10(15)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H |
InChI Key |
GKGBNHXNDIKNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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